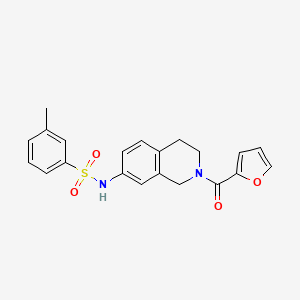

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide

Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline scaffold substituted with a furan-2-carbonyl group at position 2 and a 3-methylbenzenesulfonamide moiety at position 5. Its design combines elements seen in enzyme inhibitors (e.g., tetrahydroisoquinoline sulfonamides) and agrochemicals (e.g., sulfonamide-linked heterocycles), warranting comparative analysis with structurally or functionally related compounds .

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-15-4-2-5-19(12-15)28(25,26)22-18-8-7-16-9-10-23(14-17(16)13-18)21(24)20-6-3-11-27-20/h2-8,11-13,22H,9-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSRBVHESXPODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Furan-2-carbonyl Intermediate: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride.

Synthesis of Tetrahydroisoquinoline Derivative: The tetrahydroisoquinoline moiety can be synthesized via the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Coupling Reaction: The furan-2-carbonyl chloride is then reacted with the tetrahydroisoquinoline derivative to form the intermediate compound.

Sulfonamide Formation: Finally, the intermediate is reacted with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,5-dicarboxylic acid derivatives.

Reduction: The carbonyl group in the furan moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Furan-2-carbonyl alcohol derivatives.

Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the furan and tetrahydroisoquinoline moieties, which are known to interact with various biological targets. It could be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might allow it to interact with specific enzymes or receptors, making it a candidate for drug discovery programs.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals

Mechanism of Action

The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide would depend on its specific biological target. Generally, compounds with similar structures can act by binding to enzymes or receptors, thereby modulating their activity. The furan ring might interact with hydrophobic pockets, while the sulfonamide group could form hydrogen bonds with amino acid residues in the active site of enzymes.

Comparison with Similar Compounds

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

- Structure: Shares the tetrahydroisoquinoline-sulfonamide core but differs in substituents: Position 2: Trifluoroacetyl (electron-withdrawing) vs. furan-2-carbonyl (moderately electron-withdrawing). Position 7: 3-Methylbenzenesulfonamide vs. 6-sulfonamide linked to a fluorophenyl-cyclopropylethyl group.

- Synthesis : Both compounds involve sulfonamide formation via sulfonyl chloride intermediates. However, the target compound likely requires furan-2-carbonyl incorporation early in the synthesis, whereas the analog uses trifluoroacetylation .

- Activity: The analog is an acyl-CoA monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, suggesting that the tetrahydroisoquinoline-sulfonamide scaffold is critical for enzyme interaction. The furan substitution in the target compound may alter binding affinity or metabolic stability .

Table 1: Structural and Functional Comparison

| Feature | Target Compound | Analog (MGAT2 Inhibitor) |

|---|---|---|

| Core Structure | 1,2,3,4-Tetrahydroisoquinoline-sulfonamide | 1,2,3,4-Tetrahydroisoquinoline-sulfonamide |

| Position 2 Substituent | Furan-2-carbonyl | Trifluoroacetyl |

| Position 6/7 Substituent | 3-Methylbenzenesulfonamide (position 7) | 6-Sulfonamide-fluorophenyl-cyclopropylethyl |

| Biological Target | Not specified (hypothesized enzyme inhibitor) | MGAT2 inhibitor |

Sulfonamide-Containing Agrochemicals

Triflusulfuron Methyl, Metsulfuron Methyl

- Structure: These herbicides feature sulfonamide groups linked to triazine rings (e.g., 1,3,5-triazin-2-yl), unlike the tetrahydroisoquinoline core in the target compound.

- Activity: Sulfonylureas inhibit acetolactate synthase (ALS) in plants. The target compound’s sulfonamide may share hydrogen-bonding interactions with enzymes, but its tetrahydroisoquinoline scaffold likely directs selectivity toward non-plant targets .

Table 2: Comparison with Sulfonylurea Herbicides

| Feature | Target Compound | Sulfonylurea Herbicides (e.g., Metsulfuron Methyl) |

|---|---|---|

| Core Structure | Tetrahydroisoquinoline | 1,3,5-Triazine |

| Sulfonamide Position | Position 7 | Linked to triazine via urea bridge |

| Biological Target | Hypothesized enzyme (e.g., mammalian) | Plant ALS enzyme |

Amide-Based Fungicides

Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) and Fenfuram (2-methyl-N-phenyl-3-furancarboxamide)

- Structure: Both contain amide bonds but lack sulfonamide or tetrahydroisoquinoline groups. Fenfuram’s furancarboxamide moiety partially resembles the target compound’s furan-2-carbonyl group.

- Activity: Mepronil inhibits succinate dehydrogenase, while Fenfuram targets fungal ergosterol biosynthesis. The target compound’s sulfonamide and rigid tetrahydroisoquinoline core may enhance binding to mammalian enzymes compared to these fungicides .

Key Research Findings and Hypotheses

Synthetic Flexibility: The target compound’s synthesis likely parallels methods for analogous tetrahydroisoquinoline sulfonamides, leveraging sulfonyl chloride intermediates and acylations. Modifications at position 2 (furan vs. trifluoroacetyl) could tune electronic properties and metabolic stability .

Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., trifluoroacetyl) may enhance enzyme inhibition potency but reduce solubility.

- Bulky substituents (e.g., 3-methylbenzenesulfonamide) could improve target selectivity over off-target interactions.

Potential Applications: Based on analogs, the compound may target mammalian enzymes (e.g., kinases or proteases) rather than plant ALS or fungal pathways.

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring , a tetrahydroisoquinoline moiety , and a benzenesulfonamide group , contributing to its unique biological activity. The structural components allow for diverse interactions with biological targets, which can be critical in drug design.

| Component | Description |

|---|---|

| Furan Ring | Involved in π-π stacking interactions and hydrogen bonding. |

| Tetrahydroisoquinoline | Provides structural similarity to bioactive molecules. |

| Benzenesulfonamide Group | Enhances solubility and binding affinity to molecular targets. |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furan and tetrahydroisoquinoline moieties can engage in crucial interactions at the active sites of these targets. The ethanesulfonamide group is believed to enhance the compound's solubility and overall binding affinity.

Interaction with Enzymes

Research indicates that the compound may inhibit specific enzymes involved in disease pathways. For instance, it could potentially act as an inhibitor of proteases or kinases, which are often implicated in cancer and viral infections.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties against SARS-CoV-2 by inhibiting the main protease (Mpro) involved in viral replication . While specific data on this compound is limited, it may share similar mechanisms due to structural similarities.

- Cytotoxicity Assessment : In vitro assays have demonstrated that derivatives of related compounds show low cytotoxicity with CC50 values exceeding 100 μM in various cell lines (e.g., Vero and MDCK cells) . This suggests a favorable safety profile for further development.

- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored through docking studies, indicating strong binding affinities to various target enzymes involved in metabolic pathways .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Cancer Research : A study on structurally similar compounds revealed significant anti-tumor activity in vivo, suggesting that this compound may also exhibit similar properties . The mechanism involved modulation of cytokine levels and inhibition of tumor growth markers.

- Inflammatory Diseases : Another research focus has been on the impact of related compounds on inflammatory pathways. Compounds that share structural features with this compound have shown promise in reducing inflammation markers in experimental models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.